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Compound of Interest

2-(2-Aminoethyl)-1-
Compound Name:
methylpyrrolidine

Cat. No.: B138650

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for
the compound 2-(2-Aminoethyl)-1-methylpyrrolidine (CAS No. 51387-90-7). The information
is compiled from various public databases and is intended to assist researchers in the
identification, characterization, and application of this molecule. This document presents
available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, details the experimental methodologies for these techniques, and includes a workflow
diagram for spectroscopic analysis.

Overview of Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of chemical
compounds. For 2-(2-Aminoethyl)-1-methylpyrrolidine, various spectroscopic datasets are
publicly available, confirming its molecular structure and providing a reference for quality
control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
a molecule. Both *H and *3C NMR data have been reported for 2-(2-Aminoethyl)-1-
methylpyrrolidine.
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Table 1: Summary of Available NMR Data

Spectrum Type Availability Source of Data Instrumentation

) John Wiley & Sons, )
1H NMR Data available | Varian A-60
nc.

) John Wiley & Sons, N
13C NMR Data available | Not Specified
nc.

Detailed peak lists and chemical shift assignments are available for viewing in the spectral
databases cited.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of 2-(2-Aminoethyl)-1-methylpyrrolidine has been recorded using both Attenuated
Total Reflectance (ATR) and traditional Fourier-Transform Infrared (FTIR) techniques.[1]

Table 2: Summary of Available IR Data

] o Source of Instrumentatio
Spectrum Type Technique Availability
Spectrum n
ATR-Neat ) Bio-Rad Bruker Tensor 27
ATR-IR Data available )
(DuraSamplIR 11) Laboratories, Inc.  FT-IR
Capillary Cell: ) B »
FTIR Data available Not Specified Not Specified
Neat
] Sigma-Aldrich N
Vapor Phase IR Vapor Phase Data available Co. LLC Not Specified
0. :

Researchers can access the full spectra from the referenced sources to identify characteristic
absorption bands for the amine and alkyl groups.

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound, as well as to gain structural information from its fragmentation pattern. Gas
Chromatography-Mass Spectrometry (GC-MS) data is available for 2-(2-Aminoethyl)-1-
methylpyrrolidine.

Table 3: Summary of Available GC-MS Data

Parameter Value Source
Molecular Formula C7H1eN2 PubChem
Molecular Weight 128.22 g/mol PubChem

] NIST Mass Spectrometry Data
Major Peaks (m/z)

Center
Top Peak 84 PubChem
2nd Highest Peak 42 PubChem
3rd Highest Peak 30 PubChem

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of the
spectroscopic data presented above. These are intended as a guide and may be adapted
based on the specific instrumentation and sample requirements.

NMR Spectroscopy

o Sample Preparation: A small quantity (typically 5-25 mg for *H NMR, 50-100 mg for 13C NMR)
of 2-(2-Aminoethyl)-1-methylpyrrolidine is dissolved in a deuterated solvent (e.g., CDCls,
D20, or DMSO-ds) in a 5 mm NMR tube. The choice of solvent depends on the solubility of
the sample.

o Data Acquisition: The NMR spectrum is acquired on a spectrometer, such as a Varian A-60.
Standard acquisition parameters are used, and the magnetic field is shimmed to ensure
homogeneity.
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o Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce
the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.qg.,
to the residual solvent peak or an internal standard like TMS).

IR Spectroscopy

o Sample Preparation (ATR-IR): A small drop of neat 2-(2-Aminoethyl)-1-methylpyrrolidine
is placed directly onto the ATR crystal (e.g., a DuraSamplIR II).

o Sample Preparation (FTIR - Neat): A thin film of the liquid sample is placed between two salt
plates (e.g., NaCl or KBr).

o Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, such as a Bruker
Tensor 27 FT-IR. A background spectrum of the empty ATR crystal or salt plates is first
collected and subtracted from the sample spectrum.

o Data Analysis: The resulting spectrum, plotting transmittance or absorbance versus
wavenumber (cm~?), is analyzed to identify the characteristic absorption bands of the
functional groups.

Mass Spectrometry (GC-MS)

o Sample Preparation: A dilute solution of 2-(2-Aminoethyl)-1-methylpyrrolidine is prepared
in a volatile organic solvent (e.g., methanol or dichloromethane).

o Gas Chromatography: A small volume of the sample solution is injected into the GC, where it
is vaporized and separated on a capillary column. The temperature of the column is ramped
to elute compounds based on their boiling points and interactions with the stationary phase.

o Mass Spectrometry: As the separated components elute from the GC column, they enter the
mass spectrometer. The molecules are ionized (typically by electron impact), and the
resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

o Data Analysis: The mass spectrum is analyzed to determine the molecular ion peak and the
fragmentation pattern, which aids in structural elucidation.

Experimental Workflow
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 2-(2-Aminoethyl)-1-methylpyrrolidine.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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